Fmoc-d-aha-oh

Chiral purity analysis Stereochemical quality control Peptide enantiomer validation

Fmoc-D-Aha-OH (CAS 1263047-53-5), systematically named (2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is an Fmoc-protected D-α-amino acid derivative bearing a γ-azido side chain. Also referred to as Nα-Fmoc-Nγ-azido-D-2,4-diaminobutyric acid or Fmoc-D-azidohomoalanine, this compound belongs to the class of orthogonally protected non-canonical amino acids designed for Fmoc-solid-phase peptide synthesis (Fmoc-SPPS).

Molecular Formula C19H18N4O4
Molecular Weight 366,41 g/mole
CAS No. 1263047-53-5
Cat. No. B613535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-aha-oh
CAS1263047-53-5
Synonyms(R)-2-(9-Fluorenylmethyloxycarbonylamino)-4-azidobutanoic acid; D-2-(Fmoc-amino)-4-azidobutanoic acid; (2R)-4-azido-2-(Fmoc-amino)butanoic acid; Fmoc-D-azidohomoalanine; Fmoc-D-gamma-azidohomoalanine; Fmoc-D-Dab(N3)-OH; Fmoc-D-Dab(N3)
Molecular FormulaC19H18N4O4
Molecular Weight366,41 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
InChIInChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Aha-OH (CAS 1263047-53-5): D-Configuration Click Chemistry Building Block for Stereochemically Defined Peptide Bioconjugation


Fmoc-D-Aha-OH (CAS 1263047-53-5), systematically named (2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is an Fmoc-protected D-α-amino acid derivative bearing a γ-azido side chain [1]. Also referred to as Nα-Fmoc-Nγ-azido-D-2,4-diaminobutyric acid or Fmoc-D-azidohomoalanine, this compound belongs to the class of orthogonally protected non-canonical amino acids designed for Fmoc-solid-phase peptide synthesis (Fmoc-SPPS) . Its defining structural features are the D-configuration at the α-carbon (R absolute stereochemistry) and the terminal azide moiety on a four-carbon backbone, which enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The compound serves as a precision building block for introducing click-chemistry handles into peptides where stereochemical integrity and defined spacer geometry are critical selection criteria.

Why Fmoc-D-Aha-OH Cannot Be Interchanged with Fmoc-L-Aha-OH or Other Azido Amino Acids in Research and Industrial Workflows


Substituting Fmoc-D-Aha-OH with its L-enantiomer (Fmoc-L-Aha-OH, CAS 942518-20-9) or with longer-chain D-azido analogs such as Fmoc-D-Lys(N3)-OH (CAS 1198791-53-5) introduces distinct and quantifiable changes in stereochemistry, spatial geometry, and downstream biological performance that are not interchangeable in rigorous scientific or industrial contexts. The D-configuration yields an opposite sign of specific optical rotation (+29° vs approximately -28°), directly affecting chiral analytical method validation and stereochemical quality control . Beyond analytical differentiation, D-amino acid incorporation into peptides confers well-documented resistance to proteolytic degradation—literature reports up to 105-fold increase in peptide half-life for D-analogs relative to their L-counterparts—while preserving target binding efficacy [1]. Furthermore, the γ-azido four-carbon spacer arm of Fmoc-D-Aha-OH (MW 366.4) provides a shorter reach than the ε-azido six-carbon spacer of Fmoc-D-Lys(N3)-OH (MW 394.4), directly impacting conjugation geometry, linker flexibility, and steric accessibility in bioconjugation and ADC-linker design . These are not cosmetic differences; they dictate experimental outcomes in protease-resistance profiling, click-chemistry conjugation efficiency, and batch-to-batch stereochemical reproducibility.

Quantitative Comparative Evidence for Fmoc-D-Aha-OH (1263047-53-5) vs. Closest Analogs


Enantiomeric Differentiation: Specific Optical Rotation of Fmoc-D-Aha-OH vs. Fmoc-L-Aha-OH

Fmoc-D-Aha-OH (D-enantiomer, R-configuration) exhibits a specific optical rotation [α]D20 of +29 ± 2° (c=1 in DMF), while its direct enantiomer Fmoc-L-Aha-OH (L-configuration, S-configuration) shows [α]D20 = -28 ± 2° (c=1 in DMF) as reported by Chem-Impex . Carl Roth's PEPTIPURE® grade Fmoc-L-γ-azidohomoalanine independently reports [α]20D = -29.5° to -26.5° (c=1 in DMF) [1], and Santa Cruz Biotechnology lists [α]20/D = -28.8° (c=1 in DMF) with D-isomer impurity < 0.1% . This near-perfect antipodal relationship (+29° vs -28° to -29°) provides orthogonal verification that the two enantiomers are chemically distinct species with opposite chiroptical signatures.

Chiral purity analysis Stereochemical quality control Peptide enantiomer validation

Side-Chain Spacer Architecture: γ-Azido C4 Backbone of Fmoc-D-Aha-OH vs. ε-Azido C6 Backbone of Fmoc-D-Lys(N3)-OH

Fmoc-D-Aha-OH incorporates the azide at the γ-position on a four-carbon backbone (2,4-diaminobutyric acid scaffold), yielding a molecular weight of 366.4 g/mol and a side-chain length of approximately 4.5–5.0 Å from α-carbon to terminal azide nitrogen . The closest D-configuration analog with a longer spacer, Fmoc-D-Lys(N3)-OH (Nα-Fmoc-Nε-azido-D-lysine, CAS 1198791-53-5), positions the azide at the ε-position on a six-carbon backbone (lysine scaffold), with a molecular weight of 394.4 g/mol and an estimated side-chain reach of approximately 6.5–7.0 Å . The shortest-chain analog, Fmoc-D-Dap(N3)-OH (β-azido-D-alanine derivative, CAS 1016163-79-3), has a molecular weight of 352.34 g/mol with only a three-carbon backbone . Fmoc-D-Aha-OH thus occupies a distinct middle-ground spacer niche within the D-azido amino acid portfolio.

ADC linker design Bioconjugation geometry Spacer arm optimization

Azido Group Stability Under Standard Fmoc-SPPS Deprotection and Cleavage Conditions

The γ-azido side chain of Fmoc-protected azidohomoalanine derivatives is documented to be completely stable to 20% piperidine in DMF (standard Fmoc deprotection conditions) and to trifluoroacetic acid (TFA)-based cleavage cocktails used in Fmoc-SPPS . This stability profile has been explicitly confirmed for the Fmoc-γ-azidohomoalanine scaffold (both D- and L- enantiomers share identical azide chemical stability) by Novabiochem® technical documentation, which states: 'The side-chain azido group is completely stable to piperidine and TFA, but can be readily converted to an amine on the solid phase or in solution by reduction with thiols or phosphines' . The foundational literature by Meldal et al. (1997) and Lundquist & Pelletier (2001) established the orthogonality of azido protection within Fmoc-SPPS workflows [1][2]. In contrast, the unprotected analog H-D-Dab(N3)-OH lacks the Fmoc group and cannot be directly employed in standard Fmoc-SPPS without additional N-terminal protection steps, which introduces extra synthetic operations and potential yield losses .

Solid-phase peptide synthesis Orthogonal protection strategy Azide stability validation

D-Configuration-Driven Protease Resistance: Class-Level Evidence for D-Amino Acid Peptide Stability Advantage

The D-configuration at the α-carbon of Fmoc-D-Aha-OH is the critical stereochemical determinant that distinguishes it from Fmoc-L-Aha-OH in biological contexts. When incorporated into peptides, D-amino acid residues confer quantifiable resistance to proteolytic degradation. In a landmark study by Garton et al. (2018), D-analogs of bioactive helical peptides demonstrated up to 10⁵-fold increase in half-life compared to their natural L-counterparts while retaining full receptor activation efficacy at the GLP1 and PTH1 receptors [1]. In antimicrobial peptide research, all-D-amino acid heptapeptides P4C and P5C were shown to be completely protease-resistant, non-cytotoxic, and potent against ESKAPE pathogens, whereas their L-analogs were susceptible to degradation [2]. The mechanism is stereochemical: most mammalian and microbial proteases evolved to recognize L-amino acid substrates, and D-residues at cleavage sites significantly inhibit enzymatic hydrolysis [3]. Because Fmoc-D-Aha-OH provides both the D-configuration and a bioorthogonal azide handle within a single building block, it uniquely enables the simultaneous introduction of protease resistance and click-chemistry functionality in one SPPS coupling step, whereas Fmoc-L-Aha-OH provides click functionality without the protease-resistance benefit .

Protease resistance engineering Peptide half-life extension Metabolic stability

Dual Click Chemistry Reactivity: CuAAC and SPAAC Compatibility of Fmoc-D-Aha-OH

Fmoc-D-Aha-OH supports two mechanistically distinct click chemistry modalities: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-containing molecules, and strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives . This dual reactivity profile is shared with Fmoc-L-Aha-OH and other Fmoc-azido amino acids, but becomes functionally differentiating when combined with the D-configuration for applications requiring both copper-free live-cell compatibility and protease resistance—a combination that Fmoc-L-Aha-OH cannot provide . The SPAAC reactivity is particularly significant because it eliminates the requirement for cytotoxic copper catalysts, enabling bioorthogonal labeling in live cells and in vivo settings where copper toxicity would otherwise confound results [1]. The γ-positioning of the azide on Fmoc-D-Aha-OH places the reactive group at an intermediate distance from the peptide backbone, which can influence the kinetics of both CuAAC and SPAAC reactions relative to β-azido (shorter) or ε-azido (longer) analogs, although systematic kinetic comparisons across spacer lengths have not been published for this specific scaffold [2].

Bioorthogonal chemistry CuAAC click reaction SPAAC strain-promoted click

Physical Specification and Purity Grade for Procurement: Fmoc-D-Aha-OH vs. L-Enantiomer and Chain-Length Analogs

Fmoc-D-Aha-OH is commercially available at ≥99% purity by HPLC from Chem-Impex (Cat. 30530), with defined physical specifications including melting point 122–128°C, appearance as white crystalline powder, and storage at 0–8°C . The L-enantiomer (CAS 942518-20-9) is available at ≥99% purity from Chem-Impex (Cat. 26457) with melting point 122–129°C and storage at ≤-4°C, and as PEPTIPURE® grade from Carl Roth with ≥99% purity and melting point 129°C [1]. Fmoc-D-Lys(N3)-OH (CAS 1198791-53-5) is available at 98.0–100.5% purity by titration assay from Chem-Impex (Cat. 30529) with a significantly lower melting point of 90–97°C and optical rotation [α]D20 = 12–14° (c=1, DMF) . Fmoc-D-Dap(N3)-OH (CAS 1016163-79-3) is typically available at ≥95% purity with MW 352.34 . The 97% purity grade of Fmoc-D-Aha-OH is also available from Dempochem at $227/250 mg, while MedChemExpress offers 5 mg at USD 44 . The ≥99% HPLC purity specification is critical for peptide synthesis applications where even 1–2% of enantiomeric or side-product impurities can lead to deletion peptides or diastereomeric mixtures that are difficult to separate.

Procurement specification Quality control parameters Peptide-grade building blocks

Optimal Application Scenarios for Fmoc-D-Aha-OH (1263047-53-5) Based on Comparative Evidence


Synthesis of Protease-Resistant Clickable Peptides for In Vivo Pharmacology

Fmoc-D-Aha-OH is the building block of choice when a peptide must simultaneously resist proteolytic degradation in serum or tissue environments and carry a bioorthogonal azide handle for downstream bioconjugation. The D-configuration provides the documented protease-resistance advantage (class-level evidence: up to 10⁵-fold half-life extension for D-peptide analogs vs. L-counterparts) [1], while the γ-azido group enables both CuAAC and SPAAC conjugation without requiring a separate D-amino acid and a separate azide-containing residue—consolidating two functional requirements into one SPPS coupling step. In contrast, Fmoc-L-Aha-OH would introduce an azide but leave the peptide susceptible to rapid proteolytic clearance, and using a standard D-amino acid plus a separate azido-lysine would consume two sequence positions.

ADC Linker Design Requiring Defined Short-to-Medium Spacer Geometry with Stereochemical Control

For antibody-drug conjugates (ADCs) where the linker-payload attachment geometry influences DAR homogeneity and pharmacokinetics, Fmoc-D-Aha-OH offers a γ-azido four-carbon spacer arm (MW 366.4, spacer ~4.5–5.0 Å) that is distinct from both the shorter β-azido Fmoc-D-Dap(N3)-OH (MW 352.34, spacer ~3.5 Å) and the longer ε-azido Fmoc-D-Lys(N3)-OH (MW 394.4, spacer ~6.5–7.0 Å) . This intermediate spacer length can be optimal when excessive linker flexibility (from longer spacers) compromises conjugate stability, or when steric constraints (from shorter spacers) reduce click reaction efficiency. The D-configuration further ensures that the linker peptide segment is not recognized by endogenous proteases during circulation.

Chiral Analytical Method Development and Enantiomeric Purity Validation

The large specific optical rotation of Fmoc-D-Aha-OH ([α]D20 = +29 ± 2°) and its near-perfect antipodal relationship with Fmoc-L-Aha-OH ([α]D20 = -28 ± 2°) make this compound an ideal calibration standard for chiral HPLC method development and polarimetric enantiomeric excess (ee) determination . The Santa Cruz Biotechnology specification for the L-enantiomer includes D-isomer impurity <0.1%, indicating that high-quality batches of either enantiomer can serve as reference standards for quantifying chiral purity in peptide products . Procurement of the D-enantiomer with certified optical rotation and ≥99% HPLC purity enables robust stereochemical quality control in cGMP peptide manufacturing environments.

Copper-Free Bioorthogonal Labeling of Protease-Stable Peptides in Live-Cell Assays

Fmoc-D-Aha-OH enables the construction of peptide probes that combine three essential attributes for live-cell studies: (1) metabolic stability via D-configuration, (2) copper-free SPAAC reactivity with DBCO/BCN-fluorophore conjugates, and (3) Fmoc-SPPS compatibility for automated synthesis . The SPAAC modality eliminates copper(I) catalyst cytotoxicity that would otherwise limit the utility of CuAAC-labeled peptides in live-cell imaging or in vivo tracking experiments. While Fmoc-L-Aha-OH shares the SPAAC capability, its L-configuration renders the resulting peptide vulnerable to intracellular proteases, potentially leading to probe degradation during the imaging time window and generating fluorescent fragments that confound localization analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-d-aha-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.